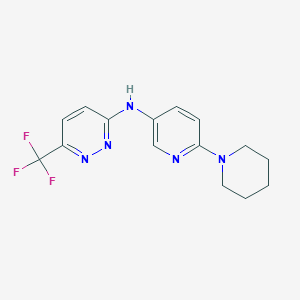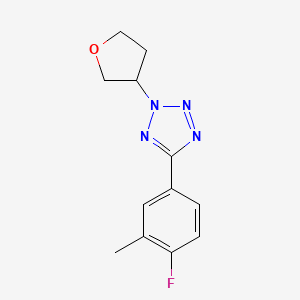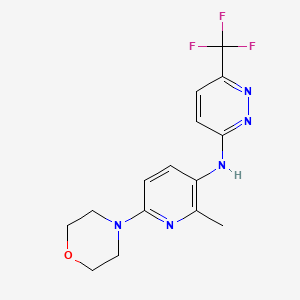
N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core with a trifluoromethyl group at the 6-position and a piperidin-1-ylpyridin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions
Preparation of Pyridazin-3-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions (e.g., in the presence of a base and a catalyst).
Attachment of Piperidin-1-ylpyridin-3-yl Substituent: This can be done through nucleophilic substitution reactions, where the pyridazin-3-amine core reacts with a piperidin-1-ylpyridin-3-yl halide or similar derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It may be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidin-1-ylpyridin-3-yl substituent can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-piperidin-1-ylpyridin-3-yl)-6-methylpyridazin-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(6-piperidin-1-ylpyridin-3-yl)-6-chloropyridazin-3-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)-6-(trifluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c16-15(17,18)12-5-6-13(22-21-12)20-11-4-7-14(19-10-11)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYMTFMXURJFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B7056225.png)
![3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7056237.png)
![3-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056242.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7056255.png)
![N-[2-[[[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7056260.png)
![2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7056271.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide](/img/structure/B7056276.png)
![3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B7056287.png)
![3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7056288.png)

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3-benzoxazole](/img/structure/B7056304.png)
![3-[3-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056311.png)
![N-[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7056313.png)
